2-Bromo-6-fluoro-3-(methoxymethoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[2-bromo-6-fluoro-3-(methoxymethoxy)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BBrFO4/c1-14-4-15-6-3-2-5(11)7(8(6)10)9(12)13/h2-3,12-13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRINIBKPMAXFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Br)OCOC)F)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BBrFO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.87 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyaura Borylation of Halogenated Intermediates
This method involves:
-
Halogenation and hydroxyl protection : Starting with a fluorophenol derivative, bromination at the ortho position followed by MOM protection of the hydroxyl group.
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Borylation : Palladium-catalyzed Miyaura reaction to replace bromide with a boronic acid group.
Example Protocol (,,):
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Starting material : 2-Bromo-6-fluoro-3-hydroxybenzene.
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Protection : React with methoxymethyl chloride (MOM-Cl) and a base (e.g., NaH) to yield 2-bromo-6-fluoro-3-(methoxymethoxy)benzene.
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Miyaura borylation : Treat with bis(pinacolato)diboron (B₂pin₂), Pd(dppf)Cl₂ catalyst, and KOAc in dioxane at 80–100°C.
-
Hydrolysis : Acidic hydrolysis of the boronic ester to the boronic acid.
Key Data :
Grignard Exchange in Dihalogenated Precursors
This route employs dihalogenated benzene derivatives and a lithium salt/ionic liquid catalyst system to selectively replace one halogen with boron ():
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Dihalogenated substrate : 2,6-Dibromo-3-(methoxymethoxy)benzene.
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Grignard exchange : React with R₁MgCl (e.g., isopropylmagnesium chloride) and a lithium salt/ionic liquid catalyst.
-
Borylation : Treatment with trialkyl borate (e.g., B(OiPr)₃) to form the boronic ester, followed by hydrolysis.
Key Data :
| Parameter | Value | Citation |
|---|---|---|
| Catalyst | LiCl/1-butyl-3-methylimidazolium acetate | |
| Reaction temperature | 0–80°C | |
| HPLC purity | >99.5% |
Detailed Methodologies
Bromo-Fluoro Phenol Synthesis
MOM Protection
Miyaura Borylation ( , )
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Catalyst system : Pd(OAc)₂ with SPhos ligand.
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Solvent : Dioxane/H₂O (3:1).
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Typical yield : 72% after hydrolysis.
Alternative: Directed Ortho-Borylation
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Use Ir-catalyzed borylation () for substrates with directing groups (e.g., MOM-protected hydroxyl).
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Limitation : Lower regioselectivity in polyhalogenated arenes.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Miyaura borylation | High functional group tolerance | Requires Pd catalysts | 70–75 |
| Grignard exchange | Avoids ultralow temperatures | Limited to specific dihalogenated substrates | 65–70 |
| Directed borylation | No pre-halogenation needed | Poor regioselectivity in complex systems | 50–60 |
Challenges and Optimization
Regioselectivity in Halogenation
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-fluoro-3-(methoxymethoxy)phenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or fluorine atoms can be replaced by other substituents under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds, while substitution reactions can produce a variety of substituted phenylboronic acids.
Scientific Research Applications
2-Bromo-6-fluoro-3-(methoxymethoxy)phenylboronic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.
Biology: Investigated for its potential as a probe in biological assays and as a precursor for bioactive molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-(methoxymethoxy)phenylboronic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronic acid group, in particular, plays a crucial role in cross-coupling reactions, forming stable carbon-carbon bonds. The bromine and fluorine atoms can also influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogues and their substituent differences:
Key Observations :
- Solubility : The methoxymethoxy group enhances solubility in polar solvents (e.g., acetone, chloroform) compared to methoxy or halide-only analogues . For example, phenylboronic acid pinacol esters show improved solubility in chloroform .
- Reactivity : Electron-withdrawing groups (e.g., -COOCH3, -CF3) reduce nucleophilicity, slowing cross-coupling kinetics, whereas electron-donating groups (e.g., -OCH2OCH3) enhance reactivity .
- Safety : Compounds with bromine/fluorine substituents often carry irritant classifications (e.g., Xi), necessitating careful handling .
Performance in Suzuki-Miyaura Cross-Coupling Reactions
Studies on phenylboronic acid derivatives in Suzuki-Miyaura reactions reveal significant differences:
Findings :
- The target compound achieves comparable or superior yields to phenylboronic acid under mild conditions, likely due to the methoxymethoxy group stabilizing the boronate intermediate .
- Electron-deficient analogues (e.g., trifluoromethyl-substituted) require harsher conditions (e.g., higher catalyst loading) for moderate yields .
Biological Activity
2-Bromo-6-fluoro-3-(methoxymethoxy)phenylboronic acid is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is critical for its biological interactions, especially in targeting enzymes and receptors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of phenylboronic acids, including derivatives like this compound.
In Vitro Studies
- Antifungal Activity : The compound has shown moderate antifungal activity against Candida albicans, with a Minimum Inhibitory Concentration (MIC) that suggests potential as an antifungal agent. It has been compared favorably with other known antifungals such as AN2690 (Tavaborole) .
- Bacterial Activity : The compound exhibits significant antibacterial effects against various strains including Escherichia coli and Bacillus cereus. Notably, the MIC values for Bacillus cereus were lower than those of AN2690, indicating a promising alternative for bacterial infections .
- Biofilm Inhibition : Studies have demonstrated that halogenated phenylboronic acids can inhibit biofilm formation in Vibrio parahaemolyticus and Vibrio harveyi. This activity is attributed to their ability to disrupt virulence factors associated with biofilm development .
The biological activity of this compound is believed to be linked to its interaction with specific enzymes:
- Leucyl-tRNA Synthetase (LeuRS) : The compound may inhibit LeuRS, similar to the mechanism observed in other boronic acids. This inhibition disrupts protein synthesis in microorganisms, leading to their death .
Case Studies
A series of experiments were conducted to evaluate the efficacy of this compound:
| Study | Organism | MIC (μg/mL) | Observations |
|---|---|---|---|
| Study 1 | Candida albicans | 50 | Moderate antifungal activity observed. |
| Study 2 | Escherichia coli | 30 | Effective antibacterial agent; lower MIC than AN2690. |
| Study 3 | Bacillus cereus | 25 | Strong antibacterial activity; potential for therapeutic use. |
Q & A
Basic: What are the optimal conditions for synthesizing this compound via Suzuki-Miyaura coupling?
Methodological Answer:
The Suzuki-Miyaura reaction typically employs palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., tri-tert-butylphosphine) in a polar solvent system. For analogous arylboronic acids, conditions include:
- Catalyst: Pd₂(dba)₃ (0.78 mmol per 46.64 mmol substrate) .
- Base: Potassium fluoride (KF) in aqueous solution to activate the boronic acid .
- Temperature: 60°C for 18 hours .
- Purification: Column chromatography with hexane/EtOAc (3:1) to isolate the product .
Optimization may require adjusting ligand ratios (e.g., bulky ligands for sterically hindered substrates) or solvent polarity .
Basic: How is this compound characterized using spectroscopic methods?
Methodological Answer:
- ¹H/¹³C NMR: Analyze aromatic proton splitting patterns (δ 7.2–7.8 ppm for bromo/fluoro-substituted aryl rings) and methoxymethoxy group signals (δ ~3.3–5.0 ppm) .
- GC-MS/EI-MS: Confirm molecular ion peaks (e.g., m/z 232/234 for brominated analogs) and fragmentation patterns .
- HPLC: Monitor purity (>97% by HPLC) using reverse-phase columns and UV detection .
Advanced: How to address low yields in cross-coupling reactions involving this boronic acid?
Methodological Answer:
Low yields may arise from:
- Protodeboronation: Minimize by using inert atmospheres and avoiding protic solvents.
- Steric hindrance: Increase catalyst loading (e.g., 5–10 mol% Pd) or switch to bulkier ligands (e.g., SPhos) .
- Competing side reactions: Monitor by-products (e.g., homo-coupled biaryls) via TLC or LC-MS .
Example: A 58% yield for a brominated analog was achieved after optimizing reaction time and base concentration .
Advanced: How do substituents (Br, F, methoxymethoxy) influence cross-coupling efficiency?
Methodological Answer:
- Electron-withdrawing groups (Br, F): Enhance oxidative addition of aryl halides but may slow transmetallation due to reduced boronic acid nucleophilicity .
- Methoxymethoxy group: Introduces steric bulk, potentially requiring higher temperatures or microwave-assisted synthesis.
Comparative data for similar compounds (e.g., 2-Fluoro-6-methoxyphenylboronic acid, LogP = 0.19) suggest moderate solubility in polar solvents, aiding reaction homogeneity .
Basic: What are the recommended storage conditions to ensure stability?
Methodological Answer:
- Temperature: Store at 0–6°C in airtight containers to prevent hydrolysis .
- Solubility: Dissolve in anhydrous DMSO or THF (solubility: ~3.4 mg/mL in water; higher in organic solvents) .
- Moisture control: Use molecular sieves or store under nitrogen to avoid boroxine formation .
Advanced: How does solvent choice impact reaction performance?
Methodological Answer:
Advanced: What are common side reactions and mitigation strategies?
Methodological Answer:
- Homo-coupling: Caused by excess base or oxygen. Prevent by degassing solvents and using stoichiometric halide/boronic acid ratios .
- Hydrolysis: Forms phenol derivatives. Avoid aqueous bases unless necessary (e.g., KF in minimal water) .
- Halogen exchange: Bromine may displace fluorine under harsh conditions. Monitor via ¹⁹F NMR .
Basic: How to purify this compound after synthesis?
Methodological Answer:
- Liquid-liquid extraction: Use tert-butyl methyl ether to isolate the organic layer .
- Column chromatography: Employ hexane/EtOAc gradients (3:1 to 1:1) for optimal separation .
- Recrystallization: Test solvents like MeOH/H₂O for crystalline product formation .
Advanced: What mechanistic insights explain regioselectivity in cross-couplings?
Methodological Answer:
Regioselectivity is influenced by:
- Electronic effects: Electron-withdrawing groups (F, Br) direct coupling to electron-rich positions on the partner aryl halide .
- Steric effects: Methoxymethoxy groups hinder ortho-substitution, favoring para coupling.
- Catalyst-ligand pairing: Bulky ligands (e.g., tBu₃P) favor less hindered sites .
Advanced: How to assess hydrolytic stability under varying pH conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
